trans-13-Octadecenoic acid is a natural product found in Arabidopsis thaliana and Lonicera japonica with data available.
cis-13-Octadecenoic acid
CAS No.: 13126-39-1
Cat. No.: VC20968673
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13126-39-1 |
---|---|
Molecular Formula | C18H34O2 |
Molecular Weight | 282.5 g/mol |
IUPAC Name | (E)-octadec-13-enoic acid |
Standard InChI | InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+ |
Standard InChI Key | BDLLSHRIFPDGQB-AATRIKPKSA-N |
Isomeric SMILES | CCCC/C=C/CCCCCCCCCCCC(=O)O |
SMILES | CCCCC=CCCCCCCCCCCCC(=O)O |
Canonical SMILES | CCCCC=CCCCCCCCCCCCC(=O)O |
Melting Point | 26.5 - 27 °C |
Introduction
Chemical Structure and Properties
cis-13-Octadecenoic acid belongs to the family of monounsaturated fatty acids, characterized by a single carbon-carbon double bond in its structure. What distinguishes this compound is the specific position of the double bond at the 13th carbon atom and its cis configuration, which creates a distinctive bent structure in the carbon chain.
The molecular formula of cis-13-Octadecenoic acid is C18H34O2, indicating an 18-carbon chain with a carboxylic acid group (-COOH) at one end. The compound has a molecular weight of approximately 282.5 g/mol and is identified by the CAS number 13126-39-1. In its pure form, cis-13-Octadecenoic acid exists as a solid at room temperature with a melting point between 26.5°C and 27°C.
The IUPAC name for this compound is (Z)-octadec-13-enoic acid, where the prefix "Z" (from the German "zusammen" meaning "together") designates the cis configuration of the double bond. Alternative nomenclature includes cis-13-Octadecenoic acid and (13Z)-octadecenoic acid, all referring to the same molecular structure.
Table 1: Key Physical and Chemical Properties of cis-13-Octadecenoic acid
Property | Value |
---|---|
Chemical Formula | C18H34O2 |
Molecular Weight | 282.5 g/mol |
CAS Number | 13126-39-1 |
IUPAC Name | (Z)-octadec-13-enoic acid |
Physical State at Room Temperature | Solid |
Melting Point | 26.5-27°C |
Double Bond Position | C-13 |
Double Bond Configuration | cis (Z) |
The cis configuration at the double bond creates a significant bend in the otherwise straight hydrocarbon chain. This bend affects how the molecule packs in solid form and influences its interactions with other molecules, including enzymes and cellular structures. The position of the double bond at C-13, relatively far from the carboxylic acid group, also contributes to its unique chemical behavior and biological activity compared to other monounsaturated fatty acids like oleic acid (with a double bond at C-9).
The carboxylic acid group at one end of the molecule confers acidic properties and allows for reactions such as esterification with alcohols to form esters. Meanwhile, the double bond provides a site for various reactions including oxidation, reduction, and isomerization, which are relevant to both its chemical behavior and its metabolic fate in biological systems.
Occurrence and Natural Sources
cis-13-Octadecenoic acid occurs naturally in various biological sources, though it is generally present in lower concentrations than more common fatty acids such as oleic acid (cis-9-Octadecenoic acid). Understanding its natural occurrence provides insights into potential dietary sources and evolutionary significance in biological systems.
This fatty acid can be found in certain plant oils, where it contributes to the complex mixture of fatty acids that determine the nutritional and functional properties of these oils. The exact concentration of cis-13-Octadecenoic acid varies among different plant species and can be influenced by environmental factors, growth conditions, and genetic variations.
In the animal kingdom, cis-13-Octadecenoic acid has been identified in bovine milk fat, contributing to the diverse fatty acid profile of dairy products. Its presence in animal tissues often reflects dietary intake as well as endogenous synthesis and metabolism. Ruminant animals, in particular, may have higher levels due to biohydrogenation processes in their digestive systems.
The compound is also found in human tissues, primarily incorporated into various lipid fractions including phospholipids, triglycerides, and cholesteryl esters. Research on human plasma lipids has shown that cis-13-Octadecenoic acid exhibits specific distribution patterns that differ from other octadecenoic acid isomers, suggesting unique metabolic processing in the human body .
For research and commercial applications requiring pure cis-13-Octadecenoic acid, synthetic methods or advanced extraction techniques are often employed. These approaches allow for the production of the compound in sufficient quantities and purity levels to support scientific studies and potential applications in various industries.
Preparation Methods
Several methods exist for the preparation of cis-13-Octadecenoic acid, ranging from extraction from natural sources to chemical synthesis and biotechnological approaches. Each method offers distinct advantages and challenges in terms of yield, purity, scalability, and cost-effectiveness.
Extraction from Natural Sources
Extraction from natural sources that contain cis-13-Octadecenoic acid is one approach, though it presents challenges due to the relatively low abundance of this specific isomer in most biological materials. The process typically involves lipid extraction followed by fractionation techniques such as column chromatography, high-performance liquid chromatography (HPLC), or silver ion chromatography to separate this specific fatty acid from other lipid components.
Chemical Synthesis
Chemical synthesis offers a more controlled approach to producing cis-13-Octadecenoic acid with high purity. Synthetic routes typically involve a series of reactions starting from simpler precursors. These may include:
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Wittig reactions or other olefination methods to introduce the double bond at the specific position
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Esterification and hydrolysis steps to manipulate the carboxylic acid group
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Isomerization reactions to ensure the correct cis configuration at the double bond
Such synthetic approaches allow for precise control over the structure but may involve multiple steps and potentially costly reagents.
Biotechnological Methods
Advances in biotechnology have enabled the production of specific fatty acids using genetically modified microorganisms. This approach involves engineering microorganisms, such as yeast or bacteria, to biosynthesize cis-13-Octadecenoic acid from renewable feedstocks. By introducing genes for specific fatty acid desaturases and elongases, these organisms can produce the desired compound through fermentation processes.
Each preparation method has its own considerations regarding yield, purity, scalability, and environmental impact. The choice of method depends on factors such as the intended use of the compound, required quantity, available resources, and regulatory considerations. For research applications requiring high purity, chemical synthesis or advanced chromatographic separation from natural extracts may be preferred, while industrial applications might favor biotechnological approaches for their scalability and sustainability.
Chemical Reactions
cis-13-Octadecenoic acid, like other unsaturated fatty acids, can undergo various chemical reactions primarily involving its carboxylic acid group and carbon-carbon double bond. Understanding these reactions is crucial for predicting its behavior in biological systems and developing applications in various fields.
Oxidation Reactions
The double bond in cis-13-Octadecenoic acid is susceptible to oxidation, leading to the formation of various oxidation products. In controlled laboratory conditions, oxidation can be performed using reagents such as potassium permanganate, hydrogen peroxide, or molecular oxygen. The primary products of these reactions include hydroperoxides, which can further decompose to form aldehydes, ketones, and carboxylic acids.
In biological systems, enzymatic oxidation of the double bond can occur through the action of lipoxygenases and cyclooxygenases, producing bioactive compounds that may have signaling functions. These oxidation products can influence inflammatory responses and other physiological processes, contributing to the biological activity of cis-13-Octadecenoic acid.
Esterification Reactions
The carboxylic acid group of cis-13-Octadecenoic acid readily participates in esterification reactions with alcohols to form various esters. Common alcohols used include methanol, ethanol, and longer-chain alcohols. These reactions typically require an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently.
The resulting esters have different physical properties compared to the free fatty acid, often with lower melting points and increased solubility in non-polar solvents. Fatty acid esters find applications in various industries, including biodiesel production, cosmetics, and pharmaceuticals.
Isomerization Reactions
Under certain conditions, cis-13-Octadecenoic acid can undergo isomerization of its double bond, potentially converting from the cis configuration to the trans configuration. This transformation can be induced by heat, light, or specific catalysts. The isomerization significantly affects the molecule's spatial arrangement and, consequently, its physical properties and biological behavior.
Table 2: Key Chemical Reactions of cis-13-Octadecenoic acid
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide, oxygen | Hydroperoxides, aldehydes, ketones |
Reduction | Hydrogen gas with palladium or platinum catalyst | Octadecanoic acid (stearic acid) |
Esterification | Alcohols with acid catalyst | Methyl, ethyl, and other fatty acid esters |
Isomerization | Heat, light, specific catalysts | trans-13-Octadecenoic acid |
Biological Activity
Absorption and Metabolism
Understanding how cis-13-Octadecenoic acid is absorbed, distributed, and metabolized in the human body provides crucial insights into its biological significance and potential health effects. Research on its metabolic fate has revealed distinctive patterns compared to other fatty acid isomers.
A significant study investigating the absorption and distribution of deuterium-labeled cis-13-octadecenoic acid (13c-18:1) compared it with trans-13-octadecenoic acid (13t-18:1) and the more common cis-9-octadecenoic acid (9c-18:1) in human subjects. The researchers used a mixture of triglycerides, each containing a fatty acid labeled with different numbers of deuterium atoms, allowing precise tracking of each isomer through mass spectroscopy analysis .
Particularly notable was the nearly absolute discrimination against incorporating the trans isomer (13t-18:1) into plasma cholesteryl ester and 2-acyl phosphatidylcholine fractions. Interestingly, the 1-acyl phosphatidylcholine fraction exhibited a strong positive selectivity for the 13t-18:1 isomer, indicating complex, position-specific processing mechanisms for these fatty acids in the body .
Research Studies
Human Plasma Lipid Studies
A significant research study on cis-13-Octadecenoic acid involved examining its incorporation into human plasma lipids compared to other fatty acid isomers. This investigation provides valuable insights into how the human body processes and distributes this compound after consumption.
The study, published in the Journal of Lipid Research, investigated the absorption and distribution of deuterium-labeled trans- and cis-13-octadecenoic acid (13t-18:1 and 13c-18:1) in plasma lipids compared to deuterated cis-9-octadecenoic acid (9c-18:1) in two young adult male subjects. The researchers employed a multiple-labeled experiment using a mixture of triglycerides, each containing a fatty acid labeled with a different number of deuterium atoms. This innovative approach allowed the simultaneous tracking of different fatty acid isomers in the body .
Mass spectroscopy analysis of plasma lipids revealed distinct distribution patterns for the different isomers. While all three fatty acids were equally well absorbed, as evidenced by their similar presence in chylomicron triglycerides, their subsequent metabolic fates diverged significantly. Plasma lipids selectively excluded both the 13t-18:1 and 13c-18:1 isomers relative to 9c-18:1 in all neutral and phospholipid fractions examined .
Particularly striking was the near-absolute discrimination against incorporating the 13t-18:1 isomer into plasma cholesteryl ester and 2-acyl phosphatidylcholine. In contrast, the 1-acyl phosphatidylcholine fraction exhibited a strong positive selectivity for the 13t-18:1 isomer, indicating highly specific incorporation mechanisms .
Table 3: Relative Incorporation of Fatty Acid Isomers into Plasma Lipid Fractions
Plasma Lipid Fraction | cis-9-Octadecenoic acid | cis-13-Octadecenoic acid | trans-13-Octadecenoic acid |
---|---|---|---|
Triglycerides | High | Moderate | Moderate |
Cholesteryl Esters | High | Low | Very Low/Undetectable |
2-acyl Phosphatidylcholine | High | Low | Very Low/Undetectable |
1-acyl Phosphatidylcholine | Moderate | Moderate | High |
Other Phospholipids | High | Low | Low |
Property | cis-13-Octadecenoic acid | Oleic acid (cis-9-Octadecenoic acid) | trans-13-Octadecenoic acid | Linoleic acid (cis,cis-9,12-Octadecadienoic acid) |
---|---|---|---|---|
Structure | Monounsaturated, C-13 double bond, cis configuration | Monounsaturated, C-9 double bond, cis configuration | Monounsaturated, C-13 double bond, trans configuration | Polyunsaturated, C-9 and C-12 double bonds, cis configuration |
Melting Point | 26.5-27°C | 13.4°C | Higher than cis isomer | -5°C |
Natural Abundance | Low | High (olive oil, many vegetable oils) | Low | High (many vegetable oils) |
Plasma Lipid Distribution | Selective exclusion from certain fractions | Preferred in many lipid fractions | Strong discrimination in certain fractions | Different pattern of incorporation |
Biological Activities | Anti-inflammatory, antioxidant, antimicrobial, potential anti-cancer | Cardioprotective, mild anti-inflammatory | Less studied, potentially different from cis isomer | Essential fatty acid, precursor to eicosanoids |
Research has also compared the biological activities of cis-13-Octadecenoic acid with those of other fatty acids. While many fatty acids share certain properties, such as membrane fluidity modulation or gene expression effects, the specific activities and potencies can vary considerably based on structure. For example, the antimicrobial or anti-cancer properties of cis-13-Octadecenoic acid may differ from those of other octadecenoic acid isomers, providing unique advantages for specific applications.
These comparative studies are essential for understanding the structure-activity relationships of fatty acids and for identifying the specific advantages or applications of cis-13-Octadecenoic acid. They provide the scientific basis for selecting particular fatty acids for specific nutritional, therapeutic, or industrial purposes and highlight the importance of considering fatty acid isomers individually rather than as a homogeneous group.
Applications
Medical Applications
The therapeutic potential of cis-13-Octadecenoic acid is being explored in various medical contexts, leveraging its biological activities for potential health benefits. These applications represent promising areas for further research and development in pharmaceutical and medical fields.
Given its demonstrated anti-inflammatory properties, cis-13-Octadecenoic acid shows promise for treating conditions characterized by chronic inflammation, such as arthritis, inflammatory bowel disease, and other inflammatory disorders. The compound's ability to reduce inflammatory markers in experimental models suggests it could offer relief from inflammation-related symptoms and potentially modify disease progression.
The antioxidant activities of cis-13-Octadecenoic acid make it a candidate for preventing or treating conditions associated with oxidative stress. These include cardiovascular diseases, neurodegenerative disorders, and age-related degenerative conditions, where free radical damage plays a significant role in pathogenesis. By neutralizing harmful free radicals, the compound may help protect vulnerable tissues from oxidative damage.
Perhaps most intriguing is the potential anti-cancer application of cis-13-Octadecenoic acid. Preliminary research indicating its ability to induce apoptosis in cancer cells, particularly colorectal cancer cells, suggests possible roles in cancer prevention or as an adjunct to conventional cancer therapies. While these findings are still at an early stage, they open avenues for developing novel approaches to cancer management.
The antimicrobial effects of cis-13-Octadecenoic acid against various pathogens suggest applications in treating or preventing infections. As concerns about antibiotic resistance grow, natural compounds with antimicrobial properties like cis-13-Octadecenoic acid offer potential alternatives or complements to traditional antibiotics.
In pharmaceutical formulations, cis-13-Octadecenoic acid might serve as an active ingredient or as a component that enhances the delivery or efficacy of other therapeutic compounds. Its lipid nature can contribute to the development of lipid-based drug delivery systems, potentially improving the bioavailability of poorly water-soluble drugs.
While these medical applications show promise, most are still in the research and development phase. Clinical trials and further studies are needed to establish the efficacy, safety, and optimal conditions for using cis-13-Octadecenoic acid in medical contexts. Regulatory considerations and manufacturing challenges must also be addressed before these potential applications can be realized in clinical practice.
Nutritional Applications
The unique properties of cis-13-Octadecenoic acid suggest several potential nutritional applications, though these are currently less developed than its medical applications. As research continues to elucidate its biological effects, opportunities for incorporating this compound into nutritional products may expand.
The incorporation of cis-13-Octadecenoic acid into functional food products represents a promising area for development. These specialized food products could be designed to deliver specific health benefits related to the compound's anti-inflammatory, antioxidant, or other biological properties. For example, functional foods enriched with cis-13-Octadecenoic acid might target cardiovascular health by influencing cholesterol levels or reducing inflammation in the cardiovascular system.
Dietary supplements containing concentrated or purified cis-13-Octadecenoic acid could provide its potential health benefits in a more controlled dosage form. Such supplements might be particularly valuable for individuals with limited intake of the natural food sources of this compound or those seeking specific health benefits associated with it.
The research on differential absorption and metabolism of various fatty acid isomers, including cis-13-Octadecenoic acid, has implications for nutritional recommendations. Understanding how position and configuration of double bonds affect biological processing helps inform dietary guidelines that consider the specific effects of different fatty acid structures rather than treating all monounsaturated fats as equivalent .
As research continues to elucidate the health effects of cis-13-Octadecenoic acid, nutritional scientists and food technologists will likely develop more sophisticated approaches to incorporating this compound into the diet in beneficial ways. These might include novel food processing methods that preserve or enhance its content in natural sources, engineered food products with optimized fatty acid profiles, or specialized dietary regimens targeting specific health outcomes.
Cosmetic Applications
The physical and biological properties of cis-13-Octadecenoic acid make it suitable for various cosmetic applications, leveraging its emollient, antioxidant, and other beneficial characteristics for skin and hair care products.
In skin care formulations, cis-13-Octadecenoic acid can function as a moisturizer and stabilizer in creams and lotions. Its lipid nature allows it to integrate into the skin's natural barrier, helping to maintain hydration and protect against environmental stressors. The compound's ability to enhance skin hydration and texture makes it valuable in products designed to improve skin appearance and feel.
The compound's antioxidant properties are particularly relevant for anti-aging cosmetic products. By neutralizing free radicals that contribute to premature skin aging, cis-13-Octadecenoic acid may help reduce the visible signs of aging such as fine lines, wrinkles, and loss of elasticity. These antioxidant effects can complement other anti-aging ingredients in comprehensive skincare formulations.
Similarly, the anti-inflammatory properties of cis-13-Octadecenoic acid make it suitable for cosmetic products targeted at sensitive or irritated skin. Products containing this compound may help soothe and calm the skin, reducing redness, discomfort, and other signs of inflammation. This application is particularly relevant for individuals with sensitive skin conditions or those exposed to environmental irritants.
In hair care products, cis-13-Octadecenoic acid's lubricating properties can improve manageability and appearance. By reducing friction between hair strands, it helps prevent breakage and split ends while enhancing shine and smoothness. Products such as conditioners, serums, and styling formulations can benefit from these properties.
The antimicrobial properties of cis-13-Octadecenoic acid offer additional benefits for cosmetic formulations. By inhibiting the growth of certain microorganisms, the compound may contribute to product preservation and stability. Additionally, this activity can be beneficial in products designed to address skin concerns related to microbial imbalance, such as acne or mild fungal conditions.
As consumer demand for natural and plant-derived cosmetic ingredients continues to grow, cis-13-Octadecenoic acid and similar fatty acids may find increasing applications in the beauty industry. Its natural occurrence in various plant oils aligns with the trend toward more natural formulations with substantiated biological activities.
Comparison with Similar Compounds
Understanding cis-13-Octadecenoic acid in relation to similar fatty acids provides valuable context for appreciating its unique properties and potential applications. This section examines how structural variations among related compounds influence their physical, chemical, and biological characteristics.
cis-13-Octadecenoic acid belongs to the family of monounsaturated fatty acids (MUFAs), which includes several isomers with the same carbon chain length but different double bond positions or configurations. The most abundant and well-studied member of this family is oleic acid (cis-9-Octadecenoic acid), which is prevalent in olive oil and many other natural fats. The critical difference—the position of the double bond at C-13 versus C-9—creates distinct three-dimensional structures that affect physical properties, chemical reactivity, and biological function.
Another important comparison is between cis-13-Octadecenoic acid and its trans isomer, trans-13-Octadecenoic acid. Despite sharing identical molecular formulas and double bond positions, the spatial arrangement around the double bond differs significantly. In the cis configuration, both hydrogen atoms are on the same side of the double bond, creating a "bent" structure, while in the trans configuration, the hydrogen atoms are on opposite sides, resulting in a more linear molecule. This geometric difference profoundly affects physical properties such as melting point (trans isomers typically have higher melting points) and, more importantly, biological processing in the body .
Table 5: Structure-Function Relationships Among Octadecenoic Acid Isomers
Characteristic | cis-13-Octadecenoic acid | cis-9-Octadecenoic acid (Oleic acid) | trans-13-Octadecenoic acid | trans-11-Octadecenoic acid (Vaccenic acid) |
---|---|---|---|---|
Spatial Structure | Bent at C-13 | Bent at C-9 | Nearly linear | Nearly linear |
Melting Point | 26.5-27°C | 13.4°C | Higher than cis isomer | 44°C |
Membrane Fluidity Effect | Moderate | Significant | Limited | Limited |
Incorporation into Cholesteryl Esters | Low | High | Very low | Moderate |
Incorporation into Phosphatidylcholine | Position-dependent | High | Position-dependent, extremely low in 2-acyl position | Position-dependent |
Metabolic Processing | Distinctive pattern | Standard reference | Unique pattern | Intermediate |
The human plasma lipid study discussed earlier provides compelling evidence for the biological significance of these structural differences. The research demonstrated that both cis- and trans-13-Octadecenoic acids were processed differently than oleic acid after absorption, with distinct patterns of incorporation into various lipid fractions. Notably, there was almost complete discrimination against incorporating trans-13-Octadecenoic acid into plasma cholesteryl ester and 2-acyl phosphatidylcholine, while the 1-acyl phosphatidylcholine fraction exhibited a large positive selectivity for this isomer .
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